

Cefadroxil sulfoxide impurity profile against pharmacopeial standards

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cefadroxil Sulfoxide

CAS No.: 182290-77-3

Cat. No.: S914230

Get Quote

Profile of Cefadroxil Sulfoxide Impurities

The table below summarizes the identified sulfoxide-related impurities of Cefadroxil. These isomers are typically monitored as part of the impurity profile in pharmaceutical quality control [1] [2].

Impurity Name	Chemical Name (as per USP)	CAS Number	Molecular Formula	Molecular Weight
Cefadroxil R-sulfoxide	(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5R-oxide [2]	182290-77-3 [3] [2]	C16H17N3O6S [1] [2]	379.4 [1] [2]
Cefadroxil S-sulfoxide	(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1]	Information Missing	C16H17N3O6S [1]	379.4 [1]

USP Analytical Methods and Protocols

The USP monograph for Cefadroxil details the tests for identity, purity, and assay. While it does not single out the sulfoxide impurities in the "Chromatographic purity" test, it provides the overarching analytical framework [4].

Identification Protocol: Thin-Layer Chromatography (TLC)

This method is used to confirm the identity of Cefadroxil by comparing its retention factor with a reference standard [4].

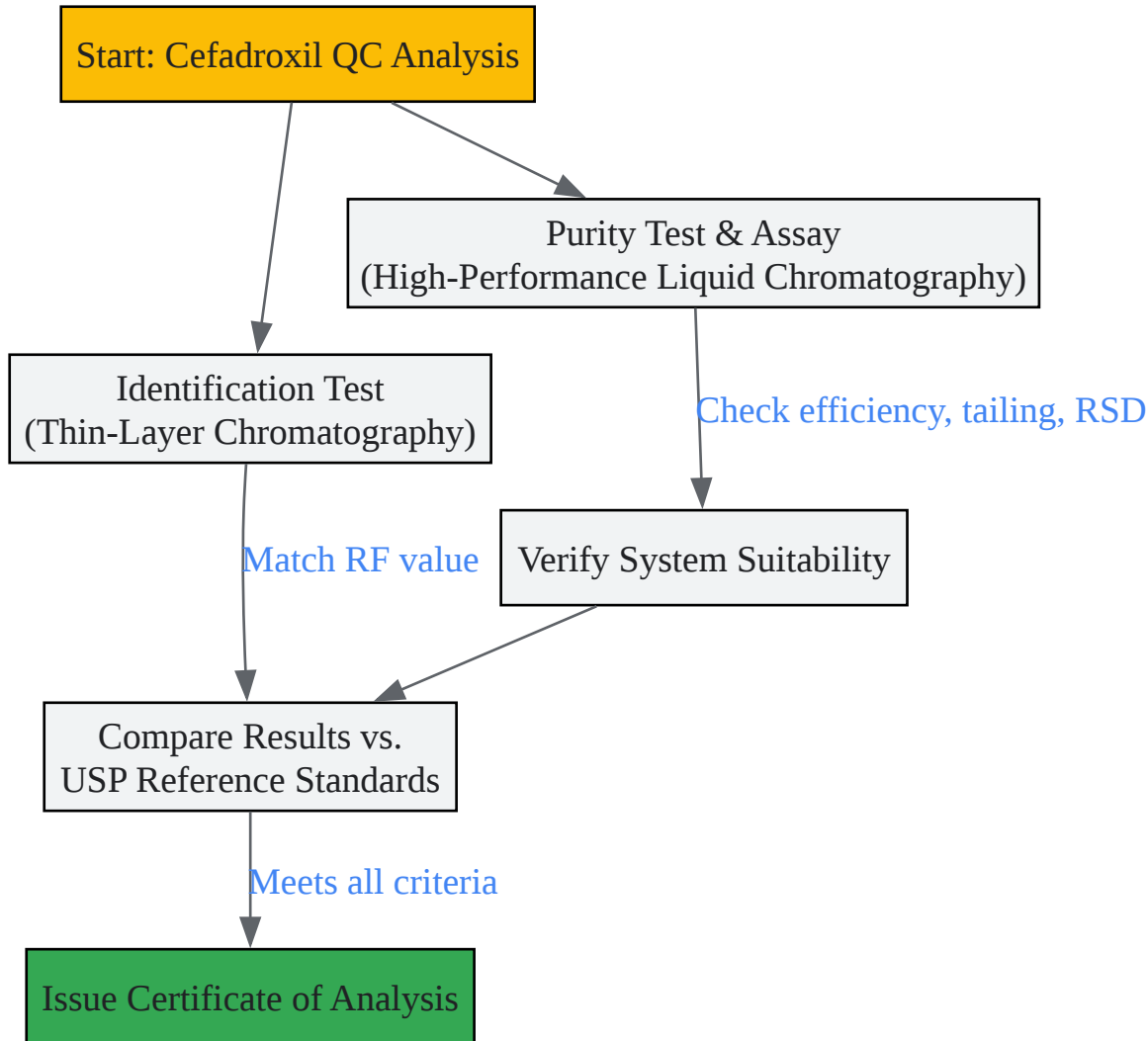
- **Procedure:**
 - **Stationary Phase:** A pre-treated TLC plate coated with a 0.25-mm layer of binder-free silica gel.
 - **Application:** Apply 20 μ L of both the test solution (2 mg/mL in water) and a standard solution of USP Cefadroxil RS.
 - **Development:** Develop the chromatogram in a solvent system of 0.1 M citric acid, 0.1 M dibasic sodium phosphate, and a ninhydrin solution in acetone (60:40:1.5).
 - **Detection:** After drying, spray the plate with a ninhydrin solution, dry at 110°C for 10 minutes, and examine.
- **Acceptance Criteria:** The principal spot from the test solution must have an RF value identical to the spot from the standard solution [4].

Purity and Assay Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and determining the assay of the drug substance [4].

- **Chromatographic Conditions:**
 - **Mobile Phase:** A mixture of pH 5.0 monobasic potassium phosphate buffer and acetonitrile (960:40).
 - **Column:** 4-mm x 25-cm column containing packing L1 (likely a reverse-phase C18 column).
 - **Detection:** UV detector at 230 nm.
 - **Flow Rate:** About 1.5 mL per minute.
- **System Suitability Requirements:**
 - The capacity factor (k') should be between 2.0 and 3.5.
 - The column efficiency must be not less than 1800 theoretical plates.
 - The tailing factor should be no more than 2.2.
 - The relative standard deviation for replicate injections must not exceed 2.0% [4].

The experimental workflow for the quality control of Cefadroxil, integrating the methods above, can be summarized as follows:



[Click to download full resolution via product page](#)

Information Limitations and Research Suggestions

It's important to note the following limitations in the available public data:

- **Specific Limits for Sulfoxides:** The provided USP monograph does not list explicit acceptance criteria (e.g., qualification thresholds) specifically for the R- and S-sulfoxide impurities [4].
- **Comparison with Other Standards:** The search results lack detailed information from other major pharmacopeias like the European Pharmacopoeia (EP) or the British Pharmacopoeia (BP) for a direct comparison.

To complete a full comparison guide, you may need to:

- **Consult Full Monographs:** Access the complete, most current versions of the USP, EP, and BP monographs for Cefadroxil, which typically require a subscription.
- **Perform Laboratory Studies:** Generate experimental data in-house by running the cited USP methods and spiking samples with the sulfoxide reference standards (available from suppliers like SynZeal [2]) to determine retention times, resolution, and limits of detection.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. S- Cefadroxil (sulfoxide) | CAS No USP [cleanchemlab.com]
2. R- Cefadroxil (sulfoxide) | 182290-77-3 | SynZeal USP [synzeal.com]
3. - Cefadroxil | Pharmaffiliates impurities [pharmaffiliates.com]
4. : USP Monographs Cefadroxil [ftp.uspbpep.com]

To cite this document: Smolecule. [Cefadroxil sulfoxide impurity profile against pharmacopeial standards]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b914230#cefadroxil-sulfoxide-impurity-profile-against-pharmacopeial-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com